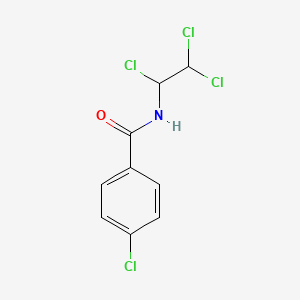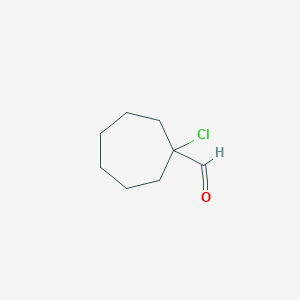
CID 66774175
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(phenyl)[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a phenyl group, and an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(phenyl)[(propan-2-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with isopropyl alcohol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom on the silicon with the isopropoxy group.
Industrial Production Methods
In an industrial setting, the production of Methyl(phenyl)[(propan-2-yl)oxy]silane may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(phenyl)[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl(phenyl)[(propan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty polymers and coatings, where its unique properties enhance material performance.
Mecanismo De Acción
The mechanism by which Methyl(phenyl)[(propan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. These interactions are crucial for the compound’s role in catalysis, material science, and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenyltrimethoxysilane: Similar structure but with three methoxy groups instead of an isopropoxy group.
Methylphenylsilane: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
Isopropyltrimethoxysilane: Contains three methoxy groups and an isopropyl group, differing in reactivity and applications.
Uniqueness
Methyl(phenyl)[(propan-2-yl)oxy]silane is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific substitution reactions and stability under various conditions.
Propiedades
Fórmula molecular |
C10H15OSi |
|---|---|
Peso molecular |
179.31 g/mol |
InChI |
InChI=1S/C10H15OSi/c1-9(2)11-12(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
GGASAGUPIHCXIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O[Si](C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)

![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)
![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)
![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)

![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)

![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)




